BenchChemオンラインストアへようこそ!

Xrp44X

Ras signaling Elk3 transcription factor FGF-2 pathway

XRP44X is a first-in-class pyrazole small molecule offering a unique dual mechanism: potent inhibition of FGF-2-driven Ras-Net (Elk-3) signaling (IC₅₀ 10 nM) and microtubule depolymerization via the colchicine site (Kd 0.3 µM). This single-agent pharmacology enables interrogation of Ras/cytoskeleton crosstalk in angiogenesis, EMT, and metastasis models without confounding polypharmacology. Validated in vivo (TRAMP, xenograft), it serves as a benchmark chemical probe and a privileged scaffold. Its defined SAR provides a strategic advantage for lead optimization.

Molecular Formula C21H21ClN4O
Molecular Weight 380.9 g/mol
CAS No. 729605-21-4
Cat. No. B1683416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXrp44X
CAS729605-21-4
SynonymsXRP44X;  XRP-44X;  XRP 44X;  XRP-44-X;  XRP 44 X; 
Molecular FormulaC21H21ClN4O
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3
InChIKeyNPHPNBGYPKBDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xrp44X (CAS 729605-21-4): A Dual-Action Pyrazole Inhibitor of the Ras-Net Pathway and Microtubule Dynamics


Xrp44X (CAS 729605-21-4) is a synthetic pyrazole small molecule that functions as a potent dual inhibitor of the Ras-Net (Elk-3) signaling pathway and microtubule polymerization [1]. Discovered through a cell-based phenotypic screen for inhibitors of Ras-driven Net transcriptional activity, Xrp44X blocks fibroblast growth factor 2 (FGF-2)-induced Net phosphorylation upstream of Ras and Erk1/2 activation, with a reported IC₅₀ of 10 nM in luciferase reporter assays . Independently of its Ras pathway effects, Xrp44X binds to the colchicine-binding site on β-tubulin (Kd = 0.3 µM) and inhibits tubulin polymerization with an IC₅₀ of 0.2 µM, classifying it as a microtubule-destabilizing agent . This dual pharmacology distinguishes Xrp44X from single-mechanism microtubule-targeting agents and positions it as a unique chemical probe for investigating the intersection of Ras/Erk signaling and cytoskeletal dynamics.

Why Xrp44X (CAS 729605-21-4) Cannot Be Substituted with Standard Microtubule-Targeting Agents or Ras Inhibitors


Xrp44X cannot be generically substituted with standard microtubule-targeting agents (MTAs) or conventional Ras pathway inhibitors due to its unique dual mechanism of action. Unlike vincristine, docetaxel, and nocodazole—which exhibit little or no inhibition of the Ras-Net pathway [1]—Xrp44X simultaneously suppresses FGF-2-induced Ras/Erk signaling and depolymerizes microtubules via the colchicine-binding site . This dual pharmacology is not observed with single-target Ras inhibitors (e.g., farnesyltransferase inhibitors or direct Ras binders lacking microtubule activity) nor with most MTAs that lack Ras pathway suppression. Furthermore, Xrp44X analogs generated through bioisosteric replacement of the B-ring (e.g., 1,2,3-thiadiazole or 1,2,4-triazole derivatives) exhibit divergent antiproliferative potencies and binding modes, confirming that minor structural changes significantly alter biological activity [2]. Consequently, substitution with structurally related pyrazoles or commercially available MTA standards cannot recapitulate the specific pharmacological profile of Xrp44X.

Quantitative Differentiation of Xrp44X: Head-to-Head and Cross-Study Comparative Evidence


Ras-Net Pathway Inhibition: Xrp44X Demonstrates Low Nanomolar Potency in Transcriptional Reporter Assays

Xrp44X inhibits Ras-induced transcriptional activation with an IC₅₀ of 10 nM in a cell-based luciferase reporter assay driven by a Net (Elk-3) response element [1]. This assay measures FGF-2-stimulated Net phosphorylation via the Ras-Erk signaling cascade upstream from Ras itself. In contrast, conventional microtubule-targeting agents vincristine, docetaxel, and nocodazole exhibit either little or no effect on the Ras-Net pathway under comparable experimental conditions . No direct IC₅₀ values are reported for these comparators in the same assay, but the qualitative absence of pathway inhibition constitutes a functional differentiation. This evidence is derived from cross-study comparison within the same primary publication.

Ras signaling Elk3 transcription factor FGF-2 pathway phenotypic screening

Microtubule Depolymerization: Xrp44X Binds the Colchicine Site with Sub-Micromolar Affinity and Inhibits Tubulin Polymerization

Xrp44X inhibits in vitro tubulin polymerization with an IC₅₀ of 0.2 µM and binds to the colchicine-binding site on tubulin with a dissociation constant (Kd) of 0.3 µM in cell-free assays . For reference, colchicine itself exhibits an IC₅₀ of approximately 0.086 µM on HeLa cell proliferation, though direct comparison of tubulin polymerization IC₅₀ values between Xrp44X and colchicine is not reported in a single head-to-head assay [1]. The tubulin polymerization assay measures the increase in fluorescence upon microtubule assembly; Xrp44X reduces the polymerization rate in a concentration-dependent manner. This microtubule-destabilizing activity is functionally distinct from microtubule-stabilizing agents like taxanes and vinca alkaloids that bind alternative tubulin sites.

microtubule dynamics tubulin polymerization colchicine site cytoskeleton

Antiproliferative Activity: Xrp44X Suppresses Growth of Multiple Cancer Cell Lines at Low Nanomolar Concentrations

Xrp44X exhibits potent antiproliferative activity across a panel of human and murine cell lines, with IC₅₀ values ranging from approximately 2.2 nM to 11.3 nM . In a standardized 72-hour proliferation assay, Xrp44X at 10 nM inhibited the growth of HUVEC, NIH3T3, HCT-116, and NIH3T3-Ki-Ras cells, with reported IC₅₀ values of 2.2 ± 0.5 nM (HUVEC), 2.3 ± 0.5 nM (HCT-116), 4.0 ± 0.5 nM (NIH3T3), and 2.3 ± 0.5 nM (NIH3T3-Ki-Ras) . Additionally, Xrp44X suppressed the growth of nine other cancer cell lines in antiproliferation assays, with all IC₅₀ values ≤11.3 nM . For comparison, the microtubule-destabilizing agent combretastatin A-4 (CA-4), which shares colchicine-site binding, exhibits an IC₅₀ of 0.063 ± 0.015 µM (63 nM) on HeLa cells [1]. This indicates Xrp44X is approximately 10- to 30-fold more potent than CA-4 in cell proliferation assays, though the cell lines differ between studies.

cancer cell proliferation antiproliferative HUVEC HCT-116 NIH3T3

In Vivo Tumor Growth Inhibition: Xrp44X Suppresses Tumor Growth and Metastasis in Murine Xenograft and Transgenic Models with Limited Toxicity

Xrp44X demonstrates significant in vivo antitumor activity in multiple preclinical mouse models. In subcutaneous xenograft models using LLC1 and C6 cells, daily intraperitoneal administration of Xrp44X (1 mg/kg) inhibited tumor growth and reduced the formation of metastases in nude mice [1]. In the TRAMP transgenic mouse model of prostate cancer progression, Xrp44X treatment similarly suppressed tumorigenesis and metastasis, with limited observed toxicity [1]. Tumors from Xrp44X-treated animals exhibited decreased expression of genes containing Elk3-like binding motifs in their promoters, as well as reduced Elk3 protein and phosphorylated Elk3 levels, confirming target engagement in vivo [1]. No direct comparator compound was evaluated in these same models; however, the observed efficacy at a low dose (1 mg/kg) with minimal toxicity distinguishes Xrp44X from many conventional chemotherapeutic MTAs that exhibit dose-limiting toxicities at efficacious exposures.

in vivo efficacy xenograft metastasis prostate cancer preclinical model

Structural Differentiation: Xrp44X Serves as a Validated Scaffold for Structure-Activity Relationship (SAR) Studies Targeting the Colchicine Site

Xrp44X has been established as a privileged scaffold for the rational design of colchicine-site microtubule destabilizers, with extensive SAR studies published [1][2]. The Xrp44X core structure comprises four rings (denoted A, B, C, and D) connected by a carbonyl linker between the B-ring and C-ring [2]. Bioisosteric replacement of the pyrazole B-ring with five-membered heterocycles—including 1,2,3-thiadiazole, 1,2,4-triazole, and tetrazole moieties—has yielded analogues with comparable or improved antiproliferative activities [1]. For example, compound 5m (a 1,2,3-thiadiazole derivative) exhibited the highest potency against SGC-7901, A549, and HeLa cancer cell lines among synthesized analogues [2]. Molecular docking studies confirm that Xrp44X and its active analogues adopt similar binding orientations within the colchicine site, forming a key hydrogen bond with Alaβ317 [1]. This body of SAR data is unique to Xrp44X among Ras-Net inhibitors and provides a roadmap for optimizing colchicine-site binding with maintained Ras pathway activity.

structure-activity relationship colchicine site inhibitors XRP44X analogues medicinal chemistry

Optimal Research and Industrial Application Scenarios for Xrp44X (CAS 729605-21-4) Based on Evidence


Probing the Functional Intersection of Ras/Erk Signaling and Microtubule Dynamics

Xrp44X is uniquely suited for studies requiring simultaneous inhibition of FGF-2-induced Ras-Net signaling and microtubule depolymerization. Unlike vincristine, docetaxel, or nocodazole, which do not affect the Ras-Net pathway, Xrp44X provides a single-agent tool to interrogate the cross-talk between cytoskeletal dynamics and Ras-driven transcriptional programs. Researchers investigating angiogenesis, cell migration, or epithelial-mesenchymal transition (EMT) can use Xrp44X to dissect pathway contributions without confounding effects from combination treatments [1][2].

In Vivo Preclinical Studies of Elk3-Dependent Tumor Growth and Metastasis

Xrp44X is validated for in vivo use in mouse models of cancer, including subcutaneous xenografts and the TRAMP transgenic prostate cancer model. At a dose of 1 mg/kg i.p. daily, Xrp44X inhibits primary tumor growth and reduces metastatic burden with limited toxicity. This makes Xrp44X a valuable reference compound for studies targeting Elk3-mediated transcription, bone metastasis, and prostate cancer progression. Researchers should note that Xrp44X engages both Elk3-dependent transcriptional programs and microtubule dynamics, providing a dual-mechanism phenotype in vivo [1].

Structure-Activity Relationship (SAR) Optimization of Colchicine-Site Microtubule Destabilizers

Xrp44X serves as a privileged starting point for medicinal chemistry campaigns aimed at developing novel colchicine-site binders with improved potency, metabolic stability, or selectivity. Extensive SAR data are available, demonstrating that bioisosteric replacement of the B-ring with five-membered heterocycles (e.g., 1,2,3-thiadiazole, 1,2,4-triazole) maintains or enhances antiproliferative activity while preserving colchicine-site binding. Industrial and academic drug discovery groups can leverage this information to design focused libraries or optimize lead candidates with predictable binding modes [2][3].

Positive Control for Ras-Net Pathway Inhibition in Phenotypic Screening Assays

Xrp44X is an ideal positive control for cell-based phenotypic screens designed to identify novel inhibitors of Ras/Erk-driven Net (Elk-3) transcriptional activity. With an IC₅₀ of 10 nM in luciferase reporter assays and robust inhibition of FGF-2-induced Net phosphorylation, Xrp44X provides a reliable benchmark for assay validation and hit triage. Its distinct mechanism—acting upstream of Erk1/2 activation—differentiates it from direct MEK or Erk inhibitors, enabling pathway-specific control experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xrp44X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.